Manzamine A (CAS: 104196-68-1) is a complex β-carboline-containing marine alkaloid recognized as a highly specialized chemical probe in advanced biochemical assays. In procurement and material selection, it is primarily sourced for its unique dual-inhibitory action against glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK-5), as well as its role as a vacuolar ATPase (v-ATPase) uncoupler . Unlike broad-spectrum synthetic kinase inhibitors, Manzamine A features a rigid polycyclic ring system that dictates its highly specific substrate-competitive binding profile. For industrial and academic buyers, securing high-purity Manzamine A—particularly in its hydrochloride salt form—is critical to overcoming the compound's baseline lipophilicity, ensuring reproducible aqueous solubility for in vitro screening and in vivo pharmacokinetic modeling [1].
Substituting Manzamine A with generic, synthetic GSK-3β inhibitors (such as SB216763 or Tideglusib) fundamentally alters assay mechanics, as most conventional inhibitors are ATP-competitive, whereas Manzamine A operates via a distinct non-ATP-competitive, substrate-directed mechanism [1]. This makes it irreplaceable for isolating specific tau-phosphorylation pathways without triggering broad ATP-site off-target effects. Furthermore, attempting to substitute the purified compound with crude marine sponge extracts or closely related analogs (like 8-hydroxymanzamine A) introduces unacceptable variability in cytotoxicity and shifts the precise GSK-3β/CDK-5 inhibition ratio [2]. From a handling perspective, procuring the free base form instead of the hydrochloride salt often leads to precipitation in aqueous media at higher concentrations, requiring manual acidic titration that can compromise cell viability and dose-response reproducibility in sensitive in vivo models [3].
The lipophilic nature of the Manzamine A free base presents significant solubility challenges in standard biological assays. Research indicates that preparing high-dose solutions of the free base in DMSO for in vivo studies often results in incomplete dissolution, requiring the manual addition of 10–30 μL of HCl per mL to force the compound into solution[1]. Procuring the pre-formed Manzamine A hydrochloride salt bypasses this bottleneck, providing enhanced water solubility and stability out-of-the-box . This eliminates the need for ad-hoc acidic titration, which can introduce pH variability and negatively impact cell viability in sensitive assays.
| Evidence Dimension | Aqueous formulation readiness and solubility |
| Target Compound Data | Manzamine A Hydrochloride: Complete dissolution without pH adjustment |
| Comparator Or Baseline | Manzamine A Free Base: Requires 10-30 μL HCl per mL DMSO for complete high-dose dissolution |
| Quantified Difference | Eliminates manual acid titration step, standardizing pH and concentration |
| Conditions | High-dose formulation in DMSO/aqueous media for in vivo oral gavage |
Procuring the hydrochloride salt ensures immediate, reproducible solubility for high-concentration assays, preventing precipitation and pH-induced artifacts.
Unlike standard synthetic kinase inhibitors, Manzamine A provides highly specific dual inhibition of GSK-3β (IC50 = 10 μM) and CDK-5 (IC50 = 1.5 μM) through a non-ATP-competitive, substrate-competitive mechanism [1]. Kinetic studies demonstrate that while conventional inhibitors compete with intracellular ATP—making their efficacy susceptible to fluctuating cellular energy states—Manzamine A binds distinctly (e.g., at pocket 7), maintaining its inhibitory profile independent of ATP concentration [2]. This unique binding mode allows researchers to selectively decrease tau hyperphosphorylation at the Ser-396 epitope without the broad off-target effects associated with ATP-site competitors.
| Evidence Dimension | Kinase binding mechanism and IC50 |
| Target Compound Data | Manzamine A: IC50 = 10 μM (GSK-3β), 1.5 μM (CDK-5); Non-ATP-competitive |
| Comparator Or Baseline | Standard synthetic inhibitors (e.g., SB216763): ATP-competitive |
| Quantified Difference | Substrate-competitive binding maintains efficacy independent of ATP concentration |
| Conditions | In vitro kinase assays and SH-SY5Y human neuroblastoma cell cultures |
Essential for neurodegeneration researchers who need to isolate specific substrate pathways without the confounding variables of ATP-competitive off-target binding.
Manzamine A acts as a potent uncoupler of vacuolar ATPases (v-ATPases), offering a mechanistically distinct alternative to the established inhibitor Bafilomycin A1. In pancreatic cancer cells (AsPC-1), 10 μM of Manzamine A significantly increases the accumulation of autophagosome markers LC3-II and p62/SQSTM1, blocking autophagosome turnover similarly to Bafilomycin A1 [1]. However, while Bafilomycin A1 typically decreases vacuolar acidity, Manzamine A uniquely increases acidity in pancreatic cancer cells[2]. This distinct phenotypic response makes Manzamine A a critical probe for studying tumor hypoxia and acidity adaptations where standard v-ATPase inhibitors fall short.
| Evidence Dimension | Intracellular acidity and autophagosome turnover (LC3-II accumulation) |
| Target Compound Data | Manzamine A (10 μM): Increases LC3-II and increases cellular acidity |
| Comparator Or Baseline | Bafilomycin A1: Increases LC3-II but decreases vacuolar acidity |
| Quantified Difference | Divergent effect on tumor cell acidity while maintaining equivalent autophagy blockade |
| Conditions | AsPC-1 pancreatic cancer cells and S. cerevisiae yeast models |
Provides a specialized tool for oncology researchers to decouple autophagy inhibition from the loss of cellular acidity, enabling more precise tumor microenvironment modeling.
Manzamine A is a highly potent benchmark for antimalarial drug discovery, particularly when evaluating efficacy against drug-resistant protozoa. Against the chloroquine-resistant W2 clone of Plasmodium falciparum, Manzamine A demonstrates an exceptional IC50 of 13.5 ng/mL, significantly outperforming many synthetic analogs and standard treatments [1]. In in vivo murine models infected with P. berghei, a single administration of Manzamine A prolonged survival by more than 10 days, far exceeding the survival times achieved by equivalent doses of chloroquine and artemisinin [2]. Procurement of high-purity Manzamine A is therefore essential as a positive control in high-throughput screening against resistant Plasmodium strains.
| Evidence Dimension | In vitro IC50 and in vivo survival extension |
| Target Compound Data | Manzamine A: IC50 = 13.5 ng/mL (W2 clone); >10 days survival extension |
| Comparator Or Baseline | Chloroquine / Artemisinin: Lower survival extension; Chloroquine inactive against W2 |
| Quantified Difference | Sub-micromolar potency maintained against resistant strains with superior in vivo survival |
| Conditions | In vitro P. falciparum W2 clone assay and in vivo P. berghei murine model |
Serves as an indispensable, high-potency positive control for laboratories developing next-generation therapeutics for chloroquine-resistant malaria.
Due to its non-ATP-competitive inhibition of GSK-3β and CDK-5, Manzamine A is the preferred chemical probe for studying tau hyperphosphorylation in SH-SY5Y neuroblastoma cells, allowing researchers to isolate substrate-specific pathways without broad ATP-site interference [1].
In oncology research, particularly involving pancreatic cancer lines (e.g., AsPC-1), Manzamine A is utilized as a v-ATPase uncoupler to block autophagosome turnover. Its unique ability to increase cellular acidity distinguishes it from Bafilomycin A1, making it ideal for hypoxia and tumor acidity modeling [2].
Manzamine A serves as a critical positive control and structural benchmark in viability assays against chloroquine-resistant Plasmodium falciparum (W2/D6 clones), providing reliable sub-micromolar baseline data for novel drug discovery [3].
Procuring the hydrochloride salt form of Manzamine A enables stable, high-concentration formulation in aqueous and DMSO-based vehicles, making it the optimal choice for in vivo oral gavage studies without the confounding toxicity of ad-hoc acid titration [4].